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Abstract

Vadilex, the brand name for the chemical compound Ifenprodil, is a selective, non-competitive
antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the
GIluN2B subunit. This uniqgue mechanism of action has positioned Ifenprodil as a compound of
significant interest for a variety of neurological and psychiatric disorders. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical and
pharmacokinetic properties, and pharmacodynamics of Ifenprodil. Detailed experimental
protocols and a visualization of its primary signaling pathway are included to support further
research and development efforts.

Chemical Structure and Properties

Ifenprodil is a synthetic organic compound belonging to the piperidine class of chemicals.[1][2]
Its chemical structure is characterized by a 4-benzylpiperidine moiety linked to a 1-(4-
hydroxyphenyl)-1-propanol group.

Chemical Name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[3][4]

Synonyms: Cerocral, Dilvax, RC 61-91[3][4]

Physicochemical Properties
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A summary of the key physicochemical properties of Ifenprodil is presented in Table 1. This
data is essential for formulation development, analytical method development, and
understanding its behavior in biological systems.

Property Value Reference
Molecular Formula C21H27NO2 [31[4]
Molecular Weight 325.45 g/mol [3]

CAS Number 23210-56-2 [31[4]
Melting Point 178-180 °C (Tartrate Salt) [5]

N Soluble in ethanol and DMSO.
Solubility ] ) [5][6]
Slightly soluble in water.

Data not available in the
pKa .
searched literature

LogP 4.04 [6]

Table 1: Physicochemical Properties of Ifenprodil

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration
schedule. The following table summarizes key pharmacokinetic parameters of Ifenprodil from a
study in healthy Chinese volunteers following intravenous administration.
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Parameter 5 mg Dose 10 mg Dose 15 mg Dose
Cmax (ng/mL) 10.13 +4.02 19.17 +5.75 28.35+7.93
AUCo-t (ng-h/mL) 20.37 £ 6.84 43.82 +15.90 67.19 £ 2451
AUCo-o0 (ng-h/mL) 22.19+7.02 47.95 + 16.92 73.11 + 26.04
ta/2 (h) 3.58+1.23 412 +1.37 425+1.18
vd (L) 248.3 £ 93.7 237.1+£85.6 231.5+£79.4
CL (L/h) 48.7 £ 15.3 46.2 £ 13.8 45.1+12.7

Table 2: Pharmacokinetic Parameters of Ifenprodil in Healthy Volunteers (Intravenous

Administration)[7]

Data presented as mean + standard deviation.

Metabolism: In vivo and in vitro studies in rats have shown that Ifenprodil undergoes both

Phase | and Phase Il metabolism. The primary site of metabolic activity is the phenol group,

with glucuronidation being a major metabolic pathway.[8]

Pharmacodynamics

Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA

receptor, showing high selectivity for receptors containing the GIuN2B subunit. It binds to a

unique site at the interface of the GIuN1 and GIuN2B subunits, allosterically inhibiting receptor

function. This inhibition reduces the influx of calcium ions into neurons, which is a key

mechanism in excitotoxicity.[7]
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Target Action ICso0 Reference
NMDA Receptor Non-competitive

_ _ 0.34 uM
(GIuN2B subunit) antagonist
NMDA Receptor Non-competitive

_ _ 146 pM
(GIuN2A subunit) antagonist
o1-Adrenergic ) Quantitative data not

Antagonist -~ [3]

Receptor specified

. i Quantitative data not
Sigma (o) Receptors Ligand N [3]
specified

Table 3: Pharmacodynamic Profile of Ifenprodil

Signaling Pathway

Ifenprodil's therapeutic effects are primarily mediated through its modulation of the NMDA
receptor signaling pathway. By selectively inhibiting GluN2B-containing NMDA receptors, it
prevents excessive calcium influx, which in turn inhibits downstream signaling cascades
associated with excitotoxicity and neuronal damage.
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Caption: Ifenprodil's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia
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This protocol provides a methodology for assessing the neuroprotective effects of Ifenprodil in
a rodent model.

Objective: To evaluate the neuroprotective efficacy of Ifenprodil following an ischemic event.

Materials:

Ifenprodil Tartrate

Vehicle (e.g., saline, DMSO, PEG300)

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

Anesthesia (e.qg., isoflurane)

Surgical equipment for Middle Cerebral Artery Occlusion (MCAO0)
Procedure:

» Drug Preparation: Prepare a stock solution of Ifenprodil Tartrate in DMSO. On the day of the
experiment, dilute the stock with saline or a suitable vehicle to the desired final
concentration.

e Animal Model: Induce focal cerebral ischemia using the MCAo model.

e Drug Administration: Administer Ifenprodil or vehicle via intraperitoneal (i.p.) or intravenous
(i.v.) injection at the time of reperfusion.

» Post-operative Care: Monitor animals for recovery and provide appropriate post-operative

care.

e Outcome Assessment: Assess neurological deficits and infarct volume at predetermined time
points post-ischemia.
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Caption: Experimental workflow for in vivo assessment of Ifenprodil's neuroprotective effects.

In Vitro Whole-Cell Patch Clamp Electrophysiology

This protocol is for studying the inhibitory effect of Ifenprodil on NMDA receptor currents in
cultured neurons.

Objective: To quantify the inhibition of NMDA receptor-mediated currents by Ifenprodil.
Materials:
e Cultured neurons (e.g., hippocampal or cortical neurons)
o External and internal recording solutions
o Patch clamp rig with amplifier and data acquisition system
 NMDA and glycine
« Ifenprodil
Procedure:
o Cell Culture: Plate and maintain primary neuronal cultures.
e Electrophysiology:
o Obtain whole-cell patch clamp recordings from cultured neurons.

o Apply NMDA and glycine to elicit receptor-mediated currents.
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o Perfuse with varying concentrations of Ifenprodil to determine its inhibitory effect on the
NMDA-induced currents.

o Data Analysis: Measure the peak current amplitude in the presence and absence of
Ifenprodil to calculate the percent inhibition and determine the ICso.

Conclusion

Ifenprodil (Vadilex) is a well-characterized NMDA receptor antagonist with high selectivity for
the GIUN2B subunit. Its established chemical, pharmacokinetic, and pharmacodynamic profiles
make it a valuable tool for research into various neurological disorders. The provided data and
protocols offer a solid foundation for drug development professionals to design and execute
further preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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